Roxatidine-d10 acetate hydrochloride is a derivative of Roxatidine acetate, a histamine H2 receptor antagonist primarily used in the treatment of gastric acid-related disorders. The compound is characterized by its competitive inhibition of histamine at the parietal cell H2 receptors, leading to decreased gastric acid secretion. Roxatidine acetate is currently approved for use in South Africa under the trade name Roxit, though it has not received approval in the United States or other major markets .
Roxatidine-d10 acetate hydrochloride belongs to the class of organic compounds known as n-benzylpiperidines, which are heterocyclic compounds featuring a piperidine ring connected to a benzyl group. It is categorized under various drug classifications, including anti-ulcer agents and drugs for acid-related disorders .
The synthesis of Roxatidine-d10 acetate hydrochloride involves several steps, utilizing readily available raw materials and mild reaction conditions. The process can be summarized as follows:
This method emphasizes high yield, environmental friendliness, and simplicity in post-treatment operations, making it suitable for large-scale industrial production.
Roxatidine-d10 acetate hydrochloride primarily undergoes reactions typical of H2 receptor antagonists, including:
The compound's stability under physiological conditions supports its therapeutic use in managing gastric acid secretion .
Roxatidine-d10 acetate hydrochloride functions by competitively inhibiting histamine at the H2 receptors located on gastric parietal cells. This inhibition results in:
The mechanism also involves diminished responsiveness of parietal cells to other stimulatory factors such as gastrin and acetylcholine when H2 receptors are occupied .
These properties are crucial for understanding the pharmacokinetics and bioavailability of Roxatidine-d10 acetate hydrochloride.
Roxatidine-d10 acetate hydrochloride is primarily utilized in scientific research related to gastrointestinal pharmacology due to its role as a histamine H2 receptor antagonist. Its applications include:
While still largely experimental outside certain markets, ongoing research may expand its applications within therapeutic contexts .
Roxatidine acetate emerged as a second-generation histamine H₂-receptor antagonist following pioneering compounds like cimetidine. Patented in 1979 by Teikoku Hormone Manufacturing Co. Ltd. and approved for medical use in 1986, roxatidine represented a structural advancement in anti-ulcer therapeutics [3] [9]. Unlike first-generation H₂ antagonists, roxatidine acetate features a unique phenoxypropylacetamide structure with a piperidinylmethyl substitution at the meta-position, conferring improved receptor specificity and reduced off-target interactions [1] [6]. This molecular innovation yielded several therapeutic advantages: (1) enhanced potency (4-6 times greater than cimetidine in animal models), (2) minimal interaction with cytochrome P450 enzymes, and (3) absence of anti-androgenic effects that plagued earlier agents [1] [6]. Following oral administration, the acetate prodrug undergoes rapid hydrolysis by esterases in the intestine and liver to release the active metabolite, roxatidine, which competitively inhibits histamine binding at parietal cell H₂ receptors, thereby suppressing gastric acid secretion through reduction of intracellular cyclic AMP [1] [4].
Table 1: Evolution of Roxatidine-Based Pharmaceutical Agents
| Compound Name | Therapeutic Form | Key Structural Features | Primary Clinical Indications | CAS Registry Number |
|---|---|---|---|---|
| Roxatidine acetate | Prodrug | Acetate ester group | Gastric/duodenal ulcers | 78628-28-1 |
| Roxatidine (desacetyl metabolite) | Active metabolite | Free hydroxyl group | Acid-peptic disorders | 78273-80-0 |
| Roxatidine acetate hydrochloride | Salt form | Hydrochloride salt | Enhanced stability for formulation | 93793-83-0 |
| Roxatidine-d10 acetate hydrochloride | Isotopically labeled | Deuterium at 10 positions | Metabolic and pharmacokinetic research | Not available in sources |
The global adoption of roxatidine acetate (marketed as Altat®, Roxit®, and Roxan®) established its clinical utility across diverse populations. While never approved in the United States, it gained regulatory approval in numerous countries including Japan, Germany, Italy, South Africa, and throughout Asia for managing gastric ulcers, duodenal ulcers, reflux esophagitis, and Zollinger-Ellison syndrome [3] [6]. Large-scale multicenter trials conducted in Japan during the 1980s demonstrated equivalent healing rates between roxatidine acetate (75mg twice daily) and cimetidine (200mg four times daily), exceeding 90% efficacy for both gastric and duodenal ulcers after 6-8 weeks of treatment [5] [6]. This robust clinical validation cemented roxatidine's status within the pharmacological classification of competitive, reversible H₂-receptor antagonists, offering comparable efficacy to ranitidine with a differentiated safety profile [2] [6].
Deuterium isotope labeling represents a sophisticated chemical strategy to investigate and modulate the metabolic fate of pharmaceutical compounds. Roxatidine-d10 acetate hydrochloride incorporates ten deuterium atoms (denoted by the "-d10" suffix) specifically within its piperidine ring structure, replacing all hydrogen atoms at these positions [8]. This strategic deuteration creates a chemically identical yet isotopically distinct analogue of the parent compound. The fundamental rationale for this molecular engineering stems from the kinetic isotope effect (KIE), where the increased mass of deuterium (approximately twice that of hydrogen) alters the reaction kinetics of metabolic transformations involving carbon-deuterium bond cleavage [8]. When metabolic enzymes encounter deuterium at sites of expected oxidation, the stronger C-D bond requires greater activation energy for breakage, potentially slowing the reaction rate by 5-7 fold depending on enzymatic mechanisms. This phenomenon provides the theoretical basis for deuteration as a tool to enhance metabolic stability and prolong drug exposure.
The development of roxatidine-d10 was directly informed by pioneering metabolism studies using deuterated precursors. Research demonstrated that during hepatic hydroxylation of the piperidine ring in conventional roxatidine, significant deuterium loss occurred from labeled positions, accompanied by measurable isotope effects on conversion rates and HPLC retention times [8]. This observation confirmed that the piperidine ring serves as a primary metabolic "hotspot" vulnerable to oxidative transformations, particularly cytochrome P450-mediated hydroxylation. Subsequent in vivo GC/MS analyses in rats and dogs identified 15 distinct urinary metabolites arising from aromatic hydroxylation, piperidine oxidation, and N-dealkylation pathways, with ring-hydroxylated metabolites displaying unexpected deuterium loss patterns [8]. These findings provided critical structural insights that guided the strategic deuteration approach for roxatidine-d10.
Table 2: Metabolic Impact of Deuterium Labeling in Roxatidine-d10
| Deuterium Position | Metabolic Pathway Affected | Observed Isotope Effect | Potential Pharmacokinetic Outcome |
|---|---|---|---|
| Piperidine ring (all positions) | Ring hydroxylation | Reduced reaction velocity | Decreased formation of hydroxylated metabolites |
| Piperidine ring C-2/C-3 | Stereoselective oxidation | Altered metabolite profile | Extended elimination half-life |
| Benzylic methylene | Alternative minor oxidation | Minimal impact | Negligible change in clearance |
| Piperidine N-adjacent carbons | N-oxidation (minor pathway) | Undetermined | Potential reduction in N-oxide metabolites |
The primary research applications of roxatidine-d10 acetate hydrochloride extend beyond potential therapeutic improvement to serve as an indispensable tracer tool. Its distinct mass signature enables precise discrimination from endogenous compounds and non-deuterated drug in complex biological matrices, facilitating highly sensitive and specific quantification using mass spectrometry [8]. This analytical advantage permits researchers to conduct detailed absorption, distribution, metabolism, and excretion (ADME) studies without chromatographic interference from endogenous metabolites. Furthermore, the deuterium tags create characteristic fragmentation patterns in tandem mass spectrometry that aid structural elucidation of novel metabolites. By comparing metabolic profiles between roxatidine and roxatidine-d10, researchers can identify and quantify metabolic switching—the phenomenon where deuteration at primary metabolic sites redirects metabolism toward alternative pathways [8]. This information proves invaluable in predicting potential drug-drug interactions and interindividual metabolic variations.
Roxatidine-d10 acetate hydrochloride serves as a critical molecular tool in advancing our understanding of H₂ receptor pharmacology beyond acid suppression. Contemporary research leverages this deuterated compound to investigate receptor dynamics and signaling cascades with unprecedented precision. Histamine H₂ receptors are distributed throughout multiple organ systems, including gastric mucosa, cardiovascular tissue, immune cells, and notably, the skin [4] [7]. The deuterium labeling provides a metabolic stabilization effect that permits more accurate assessment of receptor binding kinetics and dissociation rates. Recent investigations have demonstrated that roxatidine exhibits approximately 1.7-fold greater binding affinity for H₂ receptors compared to ranitidine, with deuteration potentially extending receptor occupancy duration [1] [6]. These properties make roxatidine-d10 particularly valuable in studying the non-acid secretory functions of H₂ receptors, including their immunomodulatory roles in mast cells and keratinocytes.
In gastrointestinal pharmacology, roxatidine-d10 enables sophisticated investigation of anti-secretory mechanisms and mucosal protection. The compound's metabolic stability allows researchers to correlate plasma concentration profiles with gastric pH modulation over extended durations. Studies utilizing the deuterated analogue have revealed that roxatidine achieves 90% suppression of nocturnal acid secretion at significantly lower plasma concentrations than required for comparable inhibition of meal-stimulated secretion [6]. This differential effect has implications for optimizing dosing regimens in acid-related disorders. Moreover, roxatidine-d10 facilitates research into non-H₂ receptor-mediated protective effects. Emerging evidence suggests roxatidine metabolites may influence prostaglandin synthesis and mucus production in gastric mucosa through mechanisms independent of histamine blockade [6]. The deuterated form helps distinguish receptor-mediated effects from secondary pharmacological actions by providing a more stable molecular scaffold with reduced metabolic interference.
Table 3: Current Research Applications of Roxatidine-d10 Acetate Hydrochloride
| Research Domain | Experimental Model | Key Findings Enabled by Deuteration | Reference Source |
|---|---|---|---|
| Gastrointestinal Pharmacology | Human hepatocyte incubation | Identification of CYP2D6 involvement in alternative metabolic pathways | [3] [8] |
| Dermatological Research | Dfb-induced atopic dermatitis mouse model | Confirmation of H₂ receptor-mediated suppression of TNF-α/IFN-γ-induced inflammation | [4] |
| Transdermal Delivery | Human skin equivalent model | Demonstration of skin barrier enhancement through filaggrin upregulation | [4] |
| Oncology Pharmacology | Colon 38 tumor-bearing mice | Verification of VEGF suppression independent of acid secretion effects | [7] |
| Receptor Trafficking | Fluorescence-labeled H₂ receptors | Metabolic stabilization allowing prolonged observation of receptor internalization | [6] [7] |
The most paradigm-shifting application of roxatidine-d10 emerges in dermatological research, particularly concerning inflammatory skin conditions. Pioneering studies using the deuterated compound demonstrated that roxatidine acetate hydrochloride significantly alleviates Dermatophagoides farinae body (Dfb)-induced atopic dermatitis (AD) in NC/Nga mice [4]. Through precise pharmacokinetic monitoring enabled by deuteration, researchers correlated plasma concentrations with reduced immunoglobulin E (IgE), histamine, and inflammatory cytokines (IL-6, TNF-α) in skin lesions. The deuterated tracer further revealed roxatidine's dual mechanism: (1) suppression of NF-κB-mediated inflammatory cascade in keratinocytes, and (2) restoration of skin barrier function through upregulation of filaggrin—a critical structural protein deficient in AD [4]. This barrier repair effect occurred through modulation of the aryl hydrocarbon receptor (AhR) and sirtuin1 (SIRT1) pathway, representing a novel therapeutic axis distinct from conventional antihistamine effects. In human skin equivalent models, roxatidine-d10 tracked compound distribution across epidermal layers while confirming restoration of tight junction proteins without cytotoxic effects [4]. These findings position roxatidine-d10 as an essential probe for investigating H₂ receptor functions in cutaneous biology and developing receptor-targeted dermatotherapeutics.
Emerging oncology applications further demonstrate the research versatility of this deuterated compound. Roxatidine-d10 administration significantly suppressed growth of Colon 38 tumor implants in mice at doses (100-300 mg/kg/day) that concomitantly decreased vascular endothelial growth factor (VEGF) levels in tumor tissue and serum [7]. The deuterium labeling allowed precise discrimination between tumor-suppressive effects directly attributable to the administered compound versus potential metabolites. These findings suggest that H₂ receptor antagonists may exert angiogenesis-inhibiting effects independent of their gastric acid suppression, opening new avenues for repurposing roxatidine derivatives in cancer therapeutics [7]. The metabolic stability conferred by deuteration provides superior pharmacokinetic profiling essential for validating these emerging applications across therapeutic domains.
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: